molecular formula C20H12O B1601806 12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene CAS No. 239-69-0

12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

Cat. No.: B1601806
CAS No.: 239-69-0
M. Wt: 268.3 g/mol
InChI Key: YBJNAFSCQYGLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Nomenclature 12-Oxapentacyclo[11.8.0.0²,¹¹.0⁵,¹⁰.0¹⁴,¹⁹]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene is a pentacyclic aromatic compound characterized by a fused ring system containing 21 atoms (henicosane framework). The "12-oxa" designation indicates an oxygen atom incorporated into the 12th position of the structure. Its complex bridge notation (0²,¹¹, 0⁵,¹⁰, 0¹⁴,¹⁹) defines the connectivity of the fused rings, creating a rigid, planar geometry conducive to π-electron delocalization .

These often involve precursor functionalization, acid/base catalysis, or transition-metal-mediated coupling . Key properties inferred from similar structures include:

  • Molecular formula: Likely C₁₉H₁₂O (based on substitution patterns in and ).
  • Stability: Aromaticity and rigid geometry contribute to thermal stability, as seen in sulfur-containing analogues like 3-thiapentacyclo[...]decaene (melting point >250°C) .

Properties

IUPAC Name

12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJNAFSCQYGLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555840
Record name Dinaphtho[1,2-b:2',1'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239-69-0
Record name Dinaphtho[1,2-b:2',1'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pentacyclic structure. The reaction conditions often involve the use of strong acids or bases as catalysts, high temperatures, and controlled environments to ensure the correct formation of the compound .

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.

Chemical Reactions Analysis

12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene involves its interaction with specific molecular targets. The compound’s pentacyclic structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Heteroatoms/Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
12-Oxapentacyclo[...]decaene (Target Compound) O at position 12 C₁₉H₁₂O ~256.3 (estimated) Hypothesized use in materials science N/A
7,12-Diazapentacyclo[...]decaene N at positions 7, 12 C₁₉H₁₂N₂ 268.3 Model for reaction mechanisms; drug discovery
3,12-Dioxapentacyclo[...]heptaene-14,21-dione O at positions 3, 12; ketone groups C₁₉H₁₀O₄ 314.3 Polycyclic aromatic systems for optoelectronics
10-Methoxy-12-azapentacyclo[...]decaene N at position 12; methoxy group C₂₁H₁₅NO 297.3 High lipophilicity (XLogP3=5.9); carcinogenicity studies
3-Thiapentacyclo[...]decaene (Benzo(b)phenanthro(3,4-d)thiophene) S at position 3 C₂₀H₁₂S 284.4 Photovoltaic materials; charge transport
5,19-Dibromo-12-thiapentacyclo[...]decaene S at position 12; Br substituents C₂₀H₁₀Br₂S 442.2 Halogenated derivatives for polymer modification
Ethyl 14,21-dioxo-2-azapentacyclo[...]nonaene-12-carboxylate N at position 2; ester/ketone groups C₂₃H₁₅NO₄ 369.4 Building block for bioactive molecules

Key Comparative Insights

Heteroatom Influence :

  • Oxygen vs. Nitrogen : The target compound’s oxygen atom (vs. nitrogen in 7,12-diaza and 12-aza analogues) reduces basicity and alters electron density. For example, 7,12-diazapentacyclo[...]decaene exhibits nucleophilic reactivity at nitrogen sites, enabling coordination with metal ions , while the oxygen analogue may favor electrophilic substitutions.
  • Sulfur vs. Oxygen : Sulfur-containing variants (e.g., 3-thia or 12-thia) show enhanced π-conjugation due to sulfur’s polarizability, improving charge transport in materials science applications .

Functional Group Effects :

  • Methoxy Groups : The 10-methoxy-12-aza derivative (XLogP3=5.9) demonstrates how methoxy substitution increases lipophilicity, influencing bioavailability in drug candidates .
  • Halogenation : Bromine substituents in 5,19-dibromo-12-thia analogues enhance thermal stability and resistance to oxidation, critical for high-performance polymers .

Biological Activity: Nitrogen-rich analogues (e.g., 7,12-diaza) are explored for enzyme inhibition due to nitrogen’s ability to form hydrogen bonds with biological targets .

Industrial Relevance :

  • Sulfur- and halogen-containing variants are prioritized in materials science for their electronic properties and durability .
  • Ester-functionalized compounds () serve as intermediates in synthesizing complex pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Reactant of Route 2
12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.